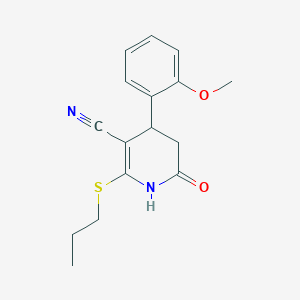
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a propylsulfanyl group, and a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include dimethyl carbonate, vanillin, and various catalysts . The reaction conditions often involve refluxing and the use of solvents such as hexane and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- Various arylpiperazine-based compounds .
Uniqueness
What sets 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-3-8-21-16-13(10-17)12(9-15(19)18-16)11-6-4-5-7-14(11)20-2/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
InChI 键 |
UOSRQYDOCFSYBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11684892.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684904.png)
![dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11684912.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11684929.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11684932.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684940.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11684945.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684955.png)
